
Fcywxtxt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fcywxtxt is a potent and selective antagonist of the mu opioid receptor. It is known for its high affinity and selectivity towards the mu opioid receptor, making it a valuable tool in scientific research, particularly in the study of opioid receptors and their physiological and pharmacological roles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fcywxtxt involves a series of peptide coupling reactions. The compound is a cyclic peptide with a disulfide bridge between specific amino acids. The synthesis typically starts with the preparation of the linear peptide chain, followed by cyclization and formation of the disulfide bridge. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide, and the reactions are carried out in solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers for the linear peptide chain assembly, followed by cyclization and purification steps. High-performance liquid chromatography is commonly used for purification to achieve the desired purity levels.
化学反应分析
Types of Reactions
Fcywxtxt undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino acid residues in this compound can undergo substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are used as reducing agents.
Substitution: Various reagents can be used depending on the specific substitution desired, such as alkylating agents or acylating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones of this compound.
Reduction: Free thiol forms of this compound.
Substitution: Modified peptides with altered side chains.
科学研究应用
Fcywxtxt is widely used in scientific research due to its high selectivity and potency as a mu opioid receptor antagonist. Its applications include:
Chemistry: Studying the structure-activity relationships of opioid receptors.
Biology: Investigating the physiological roles of mu opioid receptors in various biological systems.
Medicine: Exploring potential therapeutic applications in pain management and addiction treatment.
Industry: Developing new drugs targeting the mu opioid receptor.
作用机制
Fcywxtxt exerts its effects by binding to the mu opioid receptor and blocking its activation. This prevents the receptor from interacting with endogenous or exogenous agonists, thereby inhibiting the downstream signaling pathways. The molecular targets include the mu opioid receptor, and the pathways involved are primarily related to pain modulation and reward mechanisms.
相似化合物的比较
Fcywxtxt is unique due to its high selectivity and potency for the mu opioid receptor. Similar compounds include:
CTOP: Another mu opioid receptor antagonist with a similar peptide structure.
Naloxone: A non-peptide mu opioid receptor antagonist used clinically to reverse opioid overdose.
Naltrexone: A long-acting mu opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
This compound stands out due to its peptide nature and the presence of a disulfide bridge, which contributes to its high selectivity and stability.
属性
分子式 |
C50H67N11O11S2 |
|---|---|
分子量 |
1062.3 g/mol |
IUPAC 名称 |
(4R,7S,13R,16S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71)/t26-,27-,33-,35?,36+,37-,38?,39+,40+,41-/m1/s1 |
InChI 键 |
PZWWYAHWHHNCHO-LOZGCWDUSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSCC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
规范 SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772211.png)
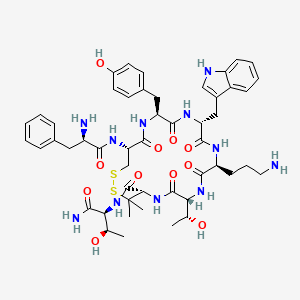
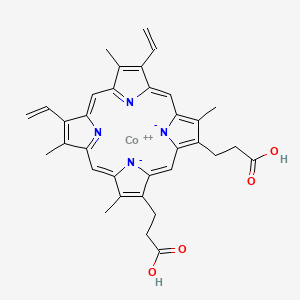
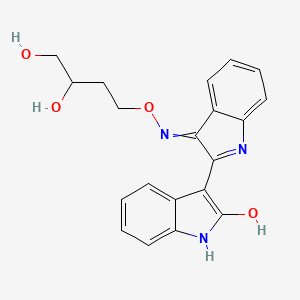
![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)
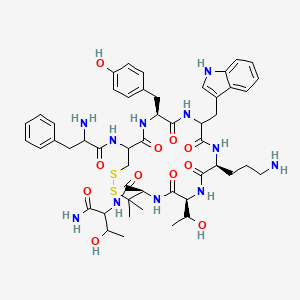
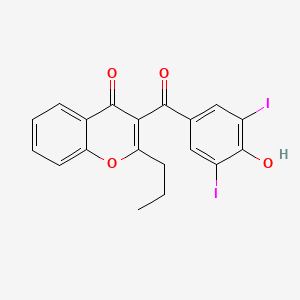
![3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron](/img/structure/B10772254.png)
![4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B10772260.png)
![3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid](/img/structure/B10772270.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)
![6-[2-[2-(4-Fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772298.png)
![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)
